molecular formula C17H25N3O5S B12094216 2',3'-o-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine

2',3'-o-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine

Cat. No.: B12094216
M. Wt: 383.5 g/mol
InChI Key: IFJTVPASSJKUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine (CAS 89845-82-9) is a modified nucleoside analog derived from uridine. Its structure features:

  • 2',3'-O-Isopropylidene protection: A cyclic ketal group that stabilizes the ribose moiety by blocking hydroxyl groups at the 2' and 3' positions, enhancing lipophilicity and resistance to enzymatic degradation .
  • 5-Pyrrolidinomethyl substitution: A pyrrolidine ring attached via a methylene group at position 5 of the uracil base, introducing a tertiary amine that may improve solubility and cellular uptake through protonation .
  • 2-Thio modification: Replacement of the oxygen atom at position 2 with sulfur, which can alter base-pairing dynamics and increase metabolic stability compared to canonical nucleosides .

This compound is of interest in antiviral and anticancer research due to its structural similarities to nucleosides used in therapies like Azidothymidine (AZT) . Its synthesis typically follows procedures for 5-substituted 2',3'-O-isopropylideneuridine derivatives, as described in (Section 2.1.2) .

Properties

Molecular Formula

C17H25N3O5S

Molecular Weight

383.5 g/mol

IUPAC Name

1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C17H25N3O5S/c1-17(2)24-12-11(9-21)23-15(13(12)25-17)20-8-10(14(22)18-16(20)26)7-19-5-3-4-6-19/h8,11-13,15,21H,3-7,9H2,1-2H3,(H,18,22,26)

InChI Key

IFJTVPASSJKUFD-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 2-Thiouridine is treated with acetone in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄) and an alcohol solvent (e.g., ethanol, methanol).

  • Orthoformate Additives : Esters like trimethyl orthoformate are added to suppress hydrolysis of the N-glycosidic bond, a common side reaction in acidic media.

  • Temperature and Time : Reactions are conducted at 20–40°C for 12–24 hours, achieving yields of 80–94% for 2',3'-O-isopropylidene-2-thiouridine.

Mechanistic Considerations

The acid catalyst protonates the acetone, generating a resonance-stabilized carbocation that reacts with the ribose diol. The orthoformate acts as a water scavenger, shifting the equilibrium toward acetonation.

Functionalization at the 5-Position: Chloromethylation

The 5-hydroxymethyl group is introduced, followed by conversion to a chloromethyl intermediate, enabling subsequent nucleophilic substitution with pyrrolidine.

Hydroxymethylation

  • Starting Material : 2',3'-O-isopropylidene-2-thiouridine is treated with paraformaldehyde under basic conditions (e.g., NaHCO₃ in DMF) to yield 5-hydroxymethyl-2',3'-O-isopropylidene-2-thiouridine .

  • Yield : ~70% for non-thio derivatives, reduced to 40% for 2-thiouridine due to steric and electronic effects.

Chlorination

  • Reagents : Trimethylsilyl chloride (TMSCl) in 1,4-dioxane at 60°C converts the hydroxymethyl group to a chloromethyl moiety.

  • Challenges : The 2-thio group increases susceptibility to oxidation, necessitating anhydrous conditions and inert atmospheres (N₂/Ar).

  • Yield : ~40–50% for 5-chloromethyl-2',3'-O-isopropylidene-2-thiouridine .

Nucleophilic Substitution with Pyrrolidine

The chloromethyl intermediate undergoes substitution with pyrrolidine to install the 5-pyrrolidinomethyl side chain.

Reaction Parameters

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates nucleophilic substitution due to high polarity.

  • Stoichiometry : Excess pyrrolidine (2–3 equiv) ensures complete conversion, with reactions conducted at 60–80°C for 12–24 hours.

  • Yield : ~60–70% after purification by silica gel chromatography.

Side Reactions and Mitigation

  • Oxidative Desulfurization : The 2-thio group may oxidize to a carbonyl under harsh conditions. Using mild bases (e.g., K₂CO₃) and avoiding strong oxidants (e.g., H₂O₂) minimizes this.

  • Isomerization : The 2',3'-O-isopropylidene group can isomerize under alkaline conditions. Reactions are performed in aprotic solvents to prevent this.

Deprotection and Final Product Isolation

The 2',3'-O-isopropylidene group is removed under mild acidic conditions to yield the final product.

Deprotection Protocol

  • Reagents : 50% aqueous trifluoroacetic acid (TFA) at 0–4°C for 1–2 hours cleaves the isopropylidene group without degrading the thio moiety.

  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate and evaporation yields crude product.

Purification

  • Chromatography : Final purification via reverse-phase HPLC (C18 column, MeOH/H₂O gradient) achieves >95% purity.

  • Characterization : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm structure and regiochemistry.

Comparative Analysis of Synthetic Routes

StepMethod A (Ref.)Method B (Ref.)
Acetonation HCl/ethanolH₂SO₄/methanol
Yield 90%94%
Chlorination TMSCl/dioxanePCl₅/CH₂Cl₂
Yield 40%35%
Substitution Pyrrolidine/DMFPiperidine/DMSO
Yield 65%55%

Method A offers superior yields and compatibility with 2-thio derivatives, while Method B is less efficient due to harsher conditions.

Chemical Reactions Analysis

2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the thiouridine moiety.

    Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its original state.

    Substitution: This reaction can involve the replacement of functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural distinctions and inferred biological implications:

Compound Name (CAS) 5-Position Substituent 2-Position Modification Isopropylidene Protection Key Properties/Applications
Target Compound (89845-82-9) Pyrrolidinomethyl Thio (S) 2',3'-O Enhanced lipophilicity, potential antiviral activity
5-Hydroxy-2',3'-O-isopropylideneuridine (20406-82-0) Hydroxy (-OH) Oxo (O) 2',3'-O Lower lipophilicity; possible prodrug for hydroxylated metabolites
2',3'-O-Isopropylidene-5-hydroxymethyl uridine (3816-77-1) Hydroxymethyl (-CH2OH) Oxo (O) 2',3'-O Intermediate hydrophilicity; used in nucleotide synthesis
3',5'-Diacetyl-5-iodo-2'-deoxyuridine (e.g., CAS 957-75-5 derivatives) Iodo (-I) Oxo (O) None (deoxyribose) Antiviral (HIV-1 inhibition); halogen enhances steric bulk and electronegativity
Azidothymidine (AZT) (30516-87-1) Azido (-N3) Oxo (O) None (deoxyribose) FDA-approved HIV reverse transcriptase inhibitor

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine, and how are intermediates characterized?

  • Methodological Answer: Synthesis typically involves sequential protection of the ribose 2',3'-hydroxyl groups with isopropylidene, followed by regioselective pyrrolidinomethylation at the 5-position of the uridine core. Key intermediates are characterized using 1H/13C NMR to verify substitution patterns (e.g., distinguishing between N- and O-methylation) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, the isopropylidene protection efficiency is monitored via thin-layer chromatography (TLC) in ethyl acetate/hexane systems, while final product purity is assessed using reverse-phase HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: A combination of 1H/13C NMR identifies proton environments and carbon frameworks (e.g., distinguishing thiocarbonyl signals at ~160 ppm). IR spectroscopy detects functional groups like thiouracil (C=S stretch ~1200 cm⁻¹). X-ray crystallography provides definitive structural proof if suitable crystals are obtained. For chiral centers in the pyrrolidinomethyl group, optical rotation or chiral HPLC validates enantiomeric purity .

Q. What are the key biological applications of this compound in nucleic acid research?

  • Methodological Answer: The compound enhances RNA/DNA duplex stability through thiocarbonyl-pyrrolidinomethyl interactions. Studies show it increases thermal stability (ΔTm up to +10.4°C in DNA/RNA hybrids) and improves base-pairing selectivity, making it valuable for antisense oligonucleotide design or CRISPR guide RNA modifications. These effects are quantified via UV-melting curves and fluorescence-based binding assays .

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of pyrrolidinomethylation be resolved experimentally?

  • Methodological Answer: Conflicting regioselectivity data often arise from solvent polarity or temperature variations. To resolve this:

  • Perform kinetic studies under controlled conditions (e.g., 0°C vs. 60°C in DMF or THF).
  • Use 2D NMR (NOESY/ROESY) to confirm spatial proximity between the pyrrolidine nitrogen and uridine’s 5-position.
  • Compare X-ray structures of intermediates synthesized under divergent conditions to identify steric/electronic drivers of regioselectivity .

Q. What strategies optimize reaction yields when competing thiol-disulfide equilibria occur during synthesis?

  • Methodological Answer: To suppress disulfide formation:

  • Conduct reactions under argon/nitrogen atmospheres with degassed solvents (e.g., anhydrous DCM).
  • Add reducing agents (e.g., DTT or TCEP) to stabilize the thiol intermediate.
  • Monitor reaction progress via LC-MS to adjust stoichiometry of thiolating reagents (e.g., Lawesson’s reagent) in real-time .

Q. How do solvent effects influence the conformational stability of the isopropylidene-protected ribose moiety?

  • Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) stabilize the isopropylidene group by reducing hydrolysis but may restrict ribose puckering (observed via NMR in [D6]DMSO ).
  • Non-polar solvents (chloroform) increase flexibility, favoring C3'-endo sugar conformations critical for base stacking.
  • Molecular dynamics (MD) simulations in explicit solvents predict protection efficiency and guide solvent selection for downstream functionalization .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer:

  • Standardize assay conditions : Use identical buffer systems (e.g., 100 mM NaCl, pH 7.4) and cell lines (e.g., HEK293 for transfection efficiency).
  • Validate purity via HPLC-MS to rule out batch-to-batch variability from residual solvents or byproducts.
  • Perform dose-response curves across multiple replicates to distinguish true activity from assay noise .

Q. What experimental approaches validate the proposed mechanism of duplex stabilization by this modified uridine?

  • Methodological Answer:

  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics between modified RNA and complementary DNA.
  • Circular dichroism (CD) detects conformational changes (e.g., A-form to B-form transitions) induced by thiocarbonyl-pyrrolidinomethyl interactions.
  • Molecular docking paired with free-energy perturbation (FEP) calculations identifies key stabilizing contacts (e.g., sulfur-mediated hydrogen bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.